molecular formula C13H21N3O2 B13289852 Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate CAS No. 1260665-61-9

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate

Cat. No.: B13289852
CAS No.: 1260665-61-9
M. Wt: 251.32 g/mol
InChI Key: YWWZZIFTZXYBOZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate (CAS 1260665-61-9) is a protected piperidine derivative of significant value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C13H21N3O2 and a molecular weight of 251.32 g/mol, serves as a crucial synthetic intermediate . Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1H-pyrazolyl moiety, making it a versatile building block for the construction of more complex molecules . The Boc group is a cornerstone in synthetic strategy, as it protects the secondary amine during reactions and can be readily removed under mild acidic conditions, allowing for further functionalization of the piperidine scaffold . Compounds featuring the (1H-pyrazol-1-yl)piperidine structure are frequently explored in pharmaceutical research for their potential biological activities . Researchers utilize this specific reagent in various transformations, including cross-coupling reactions, to generate diverse chemical libraries for drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a well-equipped laboratory, in accordance with all applicable safety guidelines.

Properties

IUPAC Name

tert-butyl 3-pyrazol-1-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-8-4-6-11(10-15)16-9-5-7-14-16/h5,7,9,11H,4,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZZIFTZXYBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144803
Record name 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-61-9
Record name 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting materialThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate is a chemical compound featuring a tert-butyl group, a piperidine ring, and a pyrazole moiety in its structure. With a molecular weight of approximately 251.32 g/mol, it is primarily recognized for its potential in medicinal chemistry and drug discovery.

Potential Biological Activities

This compound has been studied for its potential biological activities, particularly in drug discovery. Pyrazole derivatives are known for their pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. this compound may exhibit similar properties because of its structural features that influence biological interactions.

Synthesis of Methyl Pyrazole-4-carboxylates

Series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids .

Synthesis of Piperidine-1-carboxylates

Tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate was synthesized and characterized using 1H-NMR and 13C-NMR .

Use as Intermediates

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is used as an intermediate in synthesizing biologically active compounds, including pharmaceuticals, and is known for its stability and reactivity, making it a valuable component in organic synthesis and medicinal chemistry.

Role in Biochemical Analysis

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Pyrazole Substitution on Piperidine

Tert-butyl 4-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate
  • Molecular Formula : C₁₃H₂₂N₄O₂
  • Molecular Weight : 266.34 g/mol
  • Key Differences: Pyrazole is substituted at the 4-position of the piperidine ring instead of the 3-position.
  • Applications : Serves as a precursor for kinase inhibitors and antiviral agents.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • CAS No.: 877399-74-1
  • Molecular Formula : C₁₉H₃₂BN₃O₄
  • Molecular Weight : 377.29 g/mol
  • Key Differences :
    • Contains a boronate ester on the pyrazole, enabling participation in Suzuki-Miyaura cross-coupling reactions.
    • Used as a key intermediate in synthesizing labeled compounds for imaging or drug discovery .

Heterocycle Substitution: Pyrazole vs. Tetrazole

Tert-butyl 3-(1H-tetrazol-5-YL)piperidine-1-carboxylate
  • Molecular Formula : C₁₁H₁₉N₅O₂
  • Molecular Weight : 253.30 g/mol
  • Key Differences :
    • Replaces pyrazole with a tetrazole ring , a bioisostere for carboxylic acids.
    • Exhibits antidiabetic activity (IC₅₀ = 7.12 µM) due to enhanced hydrogen-bonding interactions with target enzymes .
  • Applications : Investigated for diabetes mellitus treatment.

Functional Group Variations

Tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate
  • Molecular Formula : C₁₆H₂₁ClN₄O₄
  • Molecular Weight : 368.81 g/mol
  • Key Differences: Features a chloro-nitroanilino substituent, increasing electrophilicity for nucleophilic aromatic substitution. Used in synthesizing benzimidazolone derivatives with inhibitory activity against 8-oxoguanine DNA glycosylase .
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate
  • Molecular Formula : C₂₅H₃₁N₇O₄
  • Molecular Weight : 493.56 g/mol
  • Key Differences :
    • Incorporates a dihydropyrazolopyrimidine moiety, enhancing π-π stacking interactions in enzyme binding pockets.
    • Elemental analysis (obs: C, 60.34%; N, 19.67%) aligns with its role as a kinase inhibitor precursor .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications
Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate (Target) 3-pyrazole, Boc-protected C₁₃H₂₁N₃O₂ 251.33 Drug intermediate
Tert-butyl 4-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate 4-pyrazole, amino-substituted C₁₃H₂₂N₄O₂ 266.34 Kinase inhibitor precursor
Tert-butyl 3-(1H-tetrazol-5-YL)piperidine-1-carboxylate 3-tetrazole C₁₁H₁₉N₅O₂ 253.30 Antidiabetic agent (IC₅₀ = 7.12 µM)
Tert-butyl 4-[4-(boronate ester)-1H-pyrazol-1-yl]piperidine-1-carboxylate Boronate-functionalized pyrazole C₁₉H₃₂BN₃O₄ 377.29 Suzuki-Miyaura cross-coupling intermediate

Research Findings and Trends

  • Heterocycle Impact : Pyrazole derivatives are preferred for synthetic flexibility, while tetrazole analogs show enhanced bioactivity due to carboxylic acid mimicry .
  • Positional Isomerism : Substitution at the 4-position of piperidine (e.g., ) improves solubility and reaction yields in cross-coupling compared to 3-substituted analogs.
  • Functional Group Engineering: Boronate esters () and amino groups () expand utility in radiopharmaceuticals and targeted therapies, respectively.

Biological Activity

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 68817960

The compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer cell proliferation and immune response.

Key Mechanisms:

  • PD-1/PD-L1 Inhibition : Similar compounds have been studied for their ability to disrupt the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors. This blockade enhances T cell activity against cancer cells, suggesting potential applications in immunotherapy .
  • Cyclin-dependent Kinase Inhibition : Pyrazole derivatives have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation. For instance, some related compounds exhibited IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9, respectively .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies indicate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism involves inducing apoptosis and cell cycle arrest through CDK inhibition .

Antiplatelet Activity

Research on related compounds has highlighted their role as P2Y12 receptor antagonists, demonstrating significant inhibition of ADP-induced platelet aggregation. This suggests potential applications in cardiovascular diseases where platelet aggregation is a concern .

Study 1: PD-L1 Inhibition

A study focused on small molecule inhibitors targeting PD-L1 demonstrated that compounds with pyrazole scaffolds can effectively prevent PD-L1 from binding to PD-1 on T cells. This mechanism was validated through in vitro assays showing enhanced T cell activation and reduced tumor growth in mouse models .

Study 2: CDK Inhibition

Another study explored the synthesis of pyrazolo[3,4-b]pyridines, revealing that certain derivatives exhibited selective inhibition of CDK2 over CDK9, leading to reduced proliferation in cancer cell lines. The findings support further development of these compounds as anticancer agents .

Summary of Biological Activities

Activity Target IC50 Values Notes
Anticancer Activity HeLa, A375 cell linesVariesInduces apoptosis; inhibits proliferation
PD-L1 Inhibition PD-1/PD-L1 interactionN/AEnhances T cell activity against tumors
Antiplatelet Activity P2Y12 receptorPotentSignificant inhibition of platelet aggregation

Q & A

Q. How to design derivatives for targeted drug delivery systems?

  • Methodology : Functionalize the piperidine nitrogen with PEG linkers or biotin tags via carbamate chemistry. Evaluate cellular uptake using fluorescence microscopy and pharmacokinetic studies in rodent models .

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